[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate
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Description
[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate is a useful research compound. Its molecular formula is C20H15Cl2F3N2O2S and its molecular weight is 475.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the development of non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, hypertension, and other symptoms associated with excessive body cortisol .
Mode of Action
The compound interacts with the 11β-HSD1 enzyme, potentially inhibiting its activity .
Biochemical Pathways
The inhibition of 11β-HSD1 by this compound could lead to a decrease in the symptoms associated with excessive body cortisol, such as non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, and hypertension
Pharmacokinetics
The insertion of an adamantyl moiety into various bioactive molecules leads to compounds with relatively higher lipophilicity, which in turn results in modification of their bioavailability and modulates their therapeutic indices .
Result of Action
Its potential inhibition of11β-HSD1 could lead to a decrease in the symptoms associated with excessive body cortisol .
Properties
IUPAC Name |
[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2F3N2O2S/c1-27-18(30-11-12-2-6-14(21)7-3-12)16(17(26-27)20(23,24)25)10-29-19(28)13-4-8-15(22)9-5-13/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHGPIRXJHUPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2=CC=C(C=C2)Cl)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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